molecular formula C12H15ClN2O2S B14882388 N-propylisoquinoline-5-sulfonamide hydrochloride

N-propylisoquinoline-5-sulfonamide hydrochloride

Cat. No.: B14882388
M. Wt: 286.78 g/mol
InChI Key: YMJPSJDRHDALNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylisoquinoline-5-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to an isoquinoline ring, which is further substituted with a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylisoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline with a sulfonyl chloride derivative in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with propylamine to introduce the propyl group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propylisoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-propylisoquinoline-5-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propylisoquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

N-propylisoquinoline-5-sulfonamide hydrochloride is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to other sulfonamides

Properties

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

N-propylisoquinoline-5-sulfonamide;hydrochloride

InChI

InChI=1S/C12H14N2O2S.ClH/c1-2-7-14-17(15,16)12-5-3-4-10-9-13-8-6-11(10)12;/h3-6,8-9,14H,2,7H2,1H3;1H

InChI Key

YMJPSJDRHDALNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.